(2-Methyl-1H-inden-1-yl)methanol
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Overview
Description
(2-Methyl-1H-inden-1-yl)methanol is an organic compound with the molecular formula C10H12O It is a derivative of indene, featuring a methyl group at the 2-position and a hydroxymethyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1H-inden-1-yl)methanol typically involves the alkylation of indene followed by oxidation. One common method is the Friedel-Crafts alkylation of indene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 2-methylindene is then subjected to a hydroxymethylation reaction using formaldehyde and a base like sodium hydroxide to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and reagents are often recycled to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-1H-inden-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to (2-Methyl-1H-inden-1-yl)methane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
Oxidation: (2-Methyl-1H-inden-1-yl)carboxylic acid.
Reduction: (2-Methyl-1H-inden-1-yl)methane.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
(2-Methyl-1H-inden-1-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methyl-1H-inden-1-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the indene core can interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Indene: The parent compound of (2-Methyl-1H-inden-1-yl)methanol, lacking the methyl and hydroxymethyl groups.
2-Methylindene: Similar structure but without the hydroxymethyl group.
1-Indanol: Similar structure but without the methyl group.
Uniqueness
This compound is unique due to the presence of both a methyl and a hydroxymethyl group, which confer distinct chemical and biological properties.
Biological Activity
(2-Methyl-1H-inden-1-yl)methanol, a compound belonging to the indene family, has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action associated with this compound, supported by various studies and data tables.
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, including:
- Hydrogenation of Indene Derivatives : Indene derivatives can be hydrogenated in the presence of catalysts like Pd/C to yield this compound.
- Reactions with Alcohols : The reaction of indenes with alcohols under acidic conditions has also been documented, facilitating the formation of various derivatives.
Biological Activity
Research indicates that this compound exhibits a variety of biological activities, particularly in anti-inflammatory and anticancer contexts.
Anti-inflammatory Properties
Studies have shown that this compound can inhibit inflammatory pathways, potentially through the modulation of cytokines such as tumor necrosis factor-alpha (TNF-α). This is significant for conditions involving chronic inflammation.
Anticancer Activity
Several investigations have reported that this compound possesses anticancer properties. It appears to induce apoptosis in cancer cells and inhibit tumor growth, likely through interactions with specific cellular receptors and pathways involved in cell proliferation and survival.
The mechanisms by which this compound exerts its biological effects include:
- Receptor Interaction : The compound interacts with various receptors implicated in inflammatory responses and cancer progression.
- Enzyme Inhibition : It has been noted for its ability to inhibit certain enzymes involved in lipid metabolism and inflammatory processes.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Anti-inflammatory | Inhibition of TNF-α production | |
Anticancer | Induction of apoptosis in cancer cells | |
Enzyme Inhibition | Inhibition of phospholipase A2 |
Table 2: Synthesis Methods
Synthesis Method | Description |
---|---|
Hydrogenation | Hydrogenation of indene derivatives using Pd/C |
Acid-Catalyzed Reactions | Reaction with alcohols under acidic conditions |
Case Studies
Several case studies highlight the efficacy of this compound in preclinical settings:
-
Case Study on Anti-inflammatory Effects :
- In vitro studies demonstrated a significant reduction in inflammatory markers when treated with this compound, suggesting its potential as a therapeutic agent for inflammatory diseases.
-
Case Study on Anticancer Activity :
- Research involving various cancer cell lines indicated that this compound led to a notable decrease in cell viability, supporting its role as an anticancer compound.
Properties
CAS No. |
646507-60-0 |
---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
(2-methyl-1H-inden-1-yl)methanol |
InChI |
InChI=1S/C11H12O/c1-8-6-9-4-2-3-5-10(9)11(8)7-12/h2-6,11-12H,7H2,1H3 |
InChI Key |
KCCZHJOBDRMIJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C1CO |
Origin of Product |
United States |
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